molecular formula C35H43BrN4O6 B1264290 Jaspamide H

Jaspamide H

Cat. No.: B1264290
M. Wt: 695.6 g/mol
InChI Key: RDBNISBUPIBNGP-RAMWEYKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jaspamide H is a bioactive cyclodepsipeptide isolated from marine sponges of the Jaspis genus and is a demethyl analogue of the well-characterized Jaspamide (also known as Jasplakinolide) . Like other members of this compound family, it is noted for its potent cytotoxicity and its specific interaction with the actin cytoskeleton, making it a valuable tool for cell biology research . The primary mechanism of action for this class of compounds is the stabilization of filamentous actin (F-actin) . Jaspamide promotes actin polymerization and stabilizes pre-existing actin filaments in vitro, which disrupts the normal dynamics of the cytoskeleton . This actin-stabilizing effect can lead to the induction of apoptosis (programmed cell death) in various cancer cell lines, highlighting its relevance for investigations into cancer biology and cell death pathways . This compound provides researchers with a powerful molecular probe for studying processes such as cell motility, morphology, and cytokinesis, which are all dependent on precise actin regulation . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

Molecular Formula

C35H43BrN4O6

Molecular Weight

695.6 g/mol

IUPAC Name

(4R,7R,10S,13S,15E,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone

InChI

InChI=1S/C35H43BrN4O6/c1-20-9-8-10-22(3)46-31(42)19-29(24-13-15-25(41)16-14-24)39-34(44)30(18-27-26-11-6-7-12-28(26)38-32(27)36)40(5)35(45)23(4)37-33(43)21(2)17-20/h6-7,9,11-16,21-23,29-30,38,41H,8,10,17-19H2,1-5H3,(H,37,43)(H,39,44)/b20-9+/t21-,22-,23-,29+,30+/m0/s1

InChI Key

RDBNISBUPIBNGP-RAMWEYKWSA-N

Isomeric SMILES

C[C@H]1CC/C=C(/C[C@@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@H](CC(=O)O1)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C)C)C)\C

Canonical SMILES

CC1CCC=C(CC(C(=O)NC(C(=O)N(C(C(=O)NC(CC(=O)O1)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C)C)C)C

Origin of Product

United States

Scientific Research Applications

Introduction to Jaspamide H

This compound, a cyclodepsipeptide derived from marine sponges, has garnered attention in scientific research due to its diverse biological activities, particularly in cancer therapy and cellular function modulation. This compound is part of a larger family of jaspamides, which have been shown to exhibit significant cytotoxic effects against various cancer cell lines. This article explores the applications of this compound, focusing on its mechanisms of action, therapeutic potential, and case studies that highlight its efficacy.

Cytotoxicity and Antitumor Activity

This compound has demonstrated potent antitumor properties across multiple in vitro models. Research indicates that it inhibits the proliferation of cancer cells by disrupting the actin cytoskeleton, which is crucial for various cellular functions including movement, division, and structural integrity. For instance, studies have shown that this compound effectively reduces cell viability in prostate carcinoma PC-3 cells and acute myeloid leukemia cells by inducing actin reorganization .

Effects on Cellular Functions

In addition to its antitumor effects, this compound influences several cellular functions:

  • Cell Proliferation : Treatment with this compound has been shown to inhibit the proliferation of HL-60 promyelocytic leukemia cells by 30% to 77%, depending on the concentration and duration of exposure .
  • Cell Differentiation : this compound induces differentiation in HL-60 cells towards granulocyte monocyte lineage, as evidenced by morphological changes and upregulation of surface markers such as CD16 and CD14B .
  • Actin Dynamics : The compound promotes a dose-dependent increase in total actin content within treated cells, highlighting its role in actin filament stabilization .

Cancer Therapeutics

This compound is being explored as a potential therapeutic agent for various cancers due to its ability to inhibit tumor growth and induce apoptosis in malignant cells. Its unique mechanism of disrupting the actin cytoskeleton presents a novel approach to cancer treatment.

Table 1: Summary of Antitumor Activity

Cancer TypeCell LineConcentration (mol/L)Proliferation Inhibition (%)
Prostate CarcinomaPC-310^-7Significant
Acute Myeloid LeukemiaHL-605 × 10^-830% (24h), 38% (48h)
Breast CarcinomaMCF-7VariesSignificant

Immunomodulatory Effects

This compound also exhibits immunomodulatory properties. It alters immune cell behavior without significantly affecting phagocytic activity or respiratory burst activity. This suggests potential applications in modulating immune responses in various diseases .

Case Study 1: In Vitro Efficacy Against Leukemia Cells

A study conducted on HL-60 leukemia cells demonstrated that this compound treatment led to significant inhibition of cell proliferation. After 48 hours of exposure to 10^-7 mol/L concentration, a reduction in cell numbers was observed alongside morphological changes indicative of differentiation .

Case Study 2: Actin Reorganization

In another research effort, this compound was shown to induce substantial reorganization of actin filaments in treated cells. This effect was quantified through imaging and biochemical assays, confirming that this compound alters the cytoskeletal architecture critical for cell motility and division .

Comparison with Similar Compounds

Research Implications

The structural diversity of jaspamides offers a roadmap for drug design:

  • Bromination Optimization : R’s dual bromination improves cytotoxicity but may increase off-target effects (e.g., cardiac ion channel inhibition) .
  • Stereochemical Tuning : L-Ala configurations (as in H) enhance actin targeting compared to D-Ala derivatives .

Preparation Methods

Natural Isolation and Purification

Jaspamide H is typically isolated from marine sponges through sequential extraction and chromatographic techniques. Key steps include:

Solvent Extraction

  • Primary extraction : Sponge biomass is soaked in methanol (MeOH) or dichloromethane (CH₂Cl₂) to solubilize hydrophobic compounds.
  • Partitioning : The crude extract is partitioned between ethyl acetate (EtOAc) and water to isolate the depsipeptide-rich fraction.

Chromatographic Purification

  • Size-exclusion chromatography : Sephadex LH-20 columns eluted with MeOH:CH₂Cl₂ (1:1) separate compounds by molecular weight.
  • Reversed-phase HPLC : Semi-preparative C₁₈ columns (e.g., Phenomenex Luna) with gradients of acetonitrile (ACN) and water (0.1% trifluoroacetic acid) yield pure this compound.

Table 1: Natural Isolation Workflow

Step Solvent/Matrix Key Parameters Yield (mg/kg sponge)
Extraction MeOH/CH₂Cl₂ 24 hr, room temp 0.001–0.01
Partitioning EtOAC/H₂O 3:1 (v/v) 30–50% recovery
HPLC C₁₈, ACN:H₂O 70–100% ACN 0.1–0.5

Synthetic Strategies

Total synthesis of this compound is challenging due to its 19-membered macrocycle, multiple stereocenters, and brominated indole moiety. Two primary approaches dominate:

Convergent Synthesis via Polyketide-Peptide Coupling

This method assembles this compound from a polypropionate segment and a tripeptide unit:

  • Polyketide Synthesis :

    • Evans syn-aldol reaction : Constructs the C1–C8 polypropionate chain with >98% enantiomeric excess (ee).
    • Orthoester Claisen rearrangement : Generates the C9–C15 fragment with stereochemical fidelity.
  • Tripeptide Synthesis :

    • Ugi reaction : Condenses Boc-protected β-tyrosine, N-methyl-D-tryptophan, and D-alanine to form the tripeptide core.
    • Bromination : Electrophilic bromination at C2 of the indole ring using N-bromosuccinimide (NBS).
  • Macrolactonization :

    • Yamaguchi conditions : 2,4,6-Trichlorobenzoyl chloride activates the seco-acid for cyclization.

Table 2: Key Synthetic Reactions

Reaction Reagents Yield (%) Stereocontrol
Aldol TiCl₄, (-)-sparteine 85 98% ee
Claisen Triethyl orthopropionate 78 Δδ < 0.1 ppm
Ugi D-Ala, N-Me-D-Trp, β-Tyr 65
Bromination NBS, CHCl₃ 90 Regioselective

Solid-Phase Synthesis

Recent advances leverage solid-phase techniques for rapid analog production:

  • Resin-bound intermediates : Wang resin functionalized with Fmoc-D-alanine enables iterative coupling.
  • Azide-alkyne cycloaddition : Click chemistry constructs the macrocycle with minimal epimerization.

Analytical Characterization

Structural validation relies on multimodal spectroscopy:

  • NMR : ¹H/¹³C NMR (600 MHz) confirms stereochemistry (e.g., δH 0.72 ppm for C18 methyl).
  • HRMS : ESI-TOF ([M+H]⁺ m/z 695.2/697.2) matches C₃₅H₄₃BrN₄O₆.
  • X-ray crystallography : Resolves absolute configuration (3R,5S,7S,9S,13R,15S).

Challenges and Innovations

  • Bromine instability : Light-sensitive bromoindole requires inert atmosphere handling.
  • Macrocycle rigidity : Conformational analysis via NOESY ensures correct ring closure.
  • Scalability : Semi-synthesis from jasplakinolide reduces steps but lowers yield (12%).

Q & A

Q. What structural features define Jaspamide H, and how are they confirmed experimentally?

this compound is a cyclodepsipeptide characterized by a macrocyclic core with modified tryptophan and β-amino acid residues. Structural confirmation relies on tandem spectroscopic techniques:

  • 1D/2D NMR to map proton-carbon correlations and spatial arrangements.
  • High-resolution mass spectrometry (HR-MS) for molecular formula validation.
  • X-ray crystallography (if crystalline forms are obtainable) for absolute stereochemistry . Example workflow: Isolate compound → purify via HPLC → analyze via NMR and MS → compare with literature data for known jaspamide derivatives (e.g., jaspamide Q/R) .

Q. What are the primary biological activities of this compound, and how are these assays designed?

this compound exhibits cytotoxicity against tumor cell lines (e.g., mouse lymphoma L5178Y) and antifungal activity. Standard assays include:

  • Cell viability assays (MTT/XTT) with IC50 calculations.
  • Apoptosis detection via flow cytometry (Annexin V/PI staining).
  • Mechanistic studies using Western blotting for apoptosis-related proteins (e.g., caspase-3/9) . Key controls: Include positive controls (e.g., doxorubicin) and solvent-only negative controls to validate assay specificity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across cell lines?

Discrepancies may arise from batch variability, cell-line specificity, or assay conditions. Mitigation strategies:

  • Batch standardization : Use peptide content analysis (via amino acid analysis) and quantify impurities (HPLC-MS) to ensure consistency .
  • Replicate experiments across multiple cell lines (e.g., solid tumors vs. leukemias) under identical conditions.
  • Meta-analysis of published data to identify trends (e.g., sensitivity in hematologic vs. epithelial cancers) .

Q. What methodologies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Challenges include macrocyclization and stereochemical control. Approaches:

  • Solid-phase peptide synthesis (SPPS) for linear precursor assembly.
  • Macrocyclization via intramolecular esterification or amide coupling.
  • Stereochemical validation using chiral HPLC or circular dichroism (CD). SAR tip: Modify tryptophan residues or β-amino acid units to probe bioactivity changes .

Q. How should researchers design experiments to investigate this compound’s mechanism of action beyond cytotoxicity?

Prioritize hypothesis-driven frameworks like PICO (Population: cancer cells; Intervention: this compound; Comparison: untreated cells; Outcome: apoptotic markers):

  • Transcriptomic profiling (RNA-seq) to identify dysregulated pathways.
  • Molecular docking to predict protein targets (e.g., actin polymerization inhibition).
  • In vivo models (e.g., xenografts) for pharmacokinetic and efficacy validation .

Methodological and Data Analysis Focus

Q. What statistical models are appropriate for analyzing dose-response data in this compound bioassays?

Use non-linear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. For multi-parametric data (e.g., synergy studies), apply:

  • Bliss Independence or Chou-Talalay models for drug combination effects.
  • Principal Component Analysis (PCA) to reduce dimensionality in omics datasets .

Q. How can researchers ensure reproducibility in this compound studies given natural product variability?

  • Source authentication : Use DNA barcoding or metabolomic fingerprinting of sponge specimens.
  • Synthetic standards : Compare natural isolates with synthetically derived this compound for bioactivity parity.
  • Open-data practices : Share NMR/MS raw files in repositories like MetaboLights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jaspamide H
Reactant of Route 2
Jaspamide H

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